Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-aminopyrimidine with bromoacetic acid and subsequent cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
6-Bromoimidazo[1,2-a]pyridine: Lacks the carboxylate group, leading to different chemical properties and applications.
Uniqueness
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula C9H7BrN2O2 and a molecular weight of approximately 255.07 g/mol. Its structure features a brominated imidazo[1,2-a]pyrimidine core, which contributes to its unique chemical reactivity and biological activity compared to related compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets' activities through inhibition or activation, influencing several biological pathways such as:
- Signal Transduction : It may affect pathways involved in cellular communication.
- Gene Expression Regulation : The compound could influence the transcription of specific genes.
- Metabolic Processes : It may alter metabolic pathways, impacting cellular metabolism and energy production.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against both gram-positive and gram-negative bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
Research indicates that this compound possesses significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCC827 (lung cancer). Notably, treatment with this compound resulted in a G2/M phase cell cycle arrest in HCC827 cells, indicating its potential as an anticancer therapeutic .
Case Studies
Several studies have explored the biological effects of this compound:
-
Antitumor Efficacy :
- A study reported that treatment with this compound led to a significant decrease in the levels of cyclin B1 and CDK1 proteins in cancer cells, suggesting that it may induce apoptosis through cell cycle regulation .
- Another investigation highlighted its ability to inhibit lung metastasis in a mouse model of triple-negative breast cancer (TNBC), outperforming existing therapies .
-
Antimicrobial Properties :
- In vitro testing revealed that this compound exhibited broad-spectrum activity against various bacterial strains, supporting its potential use as an antimicrobial agent .
Comparison with Related Compounds
The following table summarizes key features and biological activities of this compound compared to similar compounds:
Compound Name | Similarity | Key Features |
---|---|---|
Methyl imidazo[1,2-a]pyridine-8-carboxylate | 0.61 | Contains a pyridine ring; potential differences in biological activity. |
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | 0.59 | Bromination alters reactivity; may enhance antimicrobial properties. |
Methyl 3-amino-6-chloropyrazine-2-carboxylate | 0.69 | Incorporates an amino group; different pharmacological implications. |
Properties
CAS No. |
1260657-24-6 |
---|---|
Molecular Formula |
C8H6BrN3O2 |
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-7(13)6-5(9)4-12-3-2-10-8(12)11-6/h2-4H,1H3 |
InChI Key |
BGILSYIYHSQCML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NC=CN2C=C1Br |
Origin of Product |
United States |
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